N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
Scientific Research Applications
- Mechanism : The compound interferes with viral replication, making it a potential candidate for antiviral drug development .
- Results : Some of the compounds showed promising antinociceptive activity, suggesting their potential as pain-relieving agents .
- Results : The compound exhibited inhibitory effects on HIV replication, indicating its relevance in antiretroviral therapy .
Antiviral Activity
Antinociceptive Effects
Anti-HIV Activity
Antimicrobial Properties
Future Directions
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which “N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide” belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazoles generally interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Without specific information on the compound “N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide”, it’s challenging to determine the exact biochemical pathways it affects. Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazoles, in general, have varying pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazoles have been associated with a range of effects due to their diverse biological activities .
Action Environment
Factors such as ph, temperature, and presence of other molecules can generally affect the action of chemical compounds .
properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S2/c22-16(11-4-5-13-15(7-11)26-9-18-13)20-17-19-14(8-25-17)10-2-1-3-12(6-10)21(23)24/h1-9H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSLFMMZCHASPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
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